H-MET-OIPR HCL
CAS No.: 85391-05-5
VCID: VC21537937
Molecular Formula: C8H18ClNO2S
Molecular Weight: 227.75 g/mol
* For research use only. Not for human or veterinary use.

Description |
H-Met-OiPr·HCl, also known as methionine isopropyl ester hydrochloride, is a derivative of the amino acid methionine. It is widely used in research and has applications in various fields, including peptide synthesis and pharmaceutical development. This compound is particularly noted for its role in enhancing the stability and bioavailability of peptides and proteins. Peptide SynthesisH-Met-OiPr·HCl is used as a building block in peptide synthesis. Its isopropyl ester group can protect the carboxyl function during synthesis, allowing for the creation of peptides with specific properties. This is crucial for enhancing therapeutic effectiveness and stability in drug development. Pharmaceutical DevelopmentIn pharmaceutical research, H-Met-OiPr·HCl is utilized to modify amino acid sequences, potentially leading to improved drug efficacy and reduced side effects. Its role in enhancing bioavailability makes it a valuable compound in the development of new medications. Biotechnology and Food IndustryWhile specific applications in biotechnology and the food industry are less documented for H-Met-OiPr·HCl compared to other compounds like H-Met-Pro-OH·HCl, its properties suggest potential uses in protein stabilization and flavor enhancement. Solubility and StorageH-Met-OiPr·HCl requires careful handling and storage. It is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month . To increase solubility, heating the solution to 37°C and using an ultrasonic bath can be effective. Preparation of Stock SolutionsThe preparation of stock solutions involves dissolving the compound in an appropriate solvent. The solubility and concentration of the stock solution depend on the specific application and experimental requirements.
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 85391-05-5 | ||||||||||||||||
Product Name | H-MET-OIPR HCL | ||||||||||||||||
Molecular Formula | C8H18ClNO2S | ||||||||||||||||
Molecular Weight | 227.75 g/mol | ||||||||||||||||
IUPAC Name | propan-2-yl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | ||||||||||||||||
Standard InChI | InChI=1S/C8H17NO2S.ClH/c1-6(2)11-8(10)7(9)4-5-12-3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m0./s1 | ||||||||||||||||
Standard InChIKey | ONXXRAMAPIOLSS-FJXQXJEOSA-N | ||||||||||||||||
Isomeric SMILES | CC(C)OC(=O)[C@H](CCSC)N.Cl | ||||||||||||||||
SMILES | CC(C)OC(=O)C(CCSC)N.Cl | ||||||||||||||||
Canonical SMILES | CC(C)OC(=O)C(CCSC)N.Cl | ||||||||||||||||
Synonyms | 85391-05-5;H-MET-OIPRHCL;(S)-Isopropyl2-amino-4-(methylthio)butanoatehydrochloride;L-methionineisopropylesterhydrochloride;H-Met-OiPr??HCl;IsopropylL-methionateHCl;SCHEMBL6775565;CTK7B5619;MolPort-003-981-646;ONXXRAMAPIOLSS-FJXQXJEOSA-N;IsopropylL-methionatehydrochloride;EINECS286-758-5;3251AC;AKOS015849589;AM82151;methionineisopropylesterhydrochloride;AK111193;KB-53323;L-METHIONINEISOPROPYLESTERHYDROCHLORIDE;H-Met-OiPrinvertedexclamationmarkcurrencyHCl;A841317;propan-2-yl(2S)-2-azanyl-4-methylsulfanyl-butanoatehydrochloride;(2S)-2-amino-4-(methylthio)butanoicacidpropan-2-ylesterhydrochloride | ||||||||||||||||
PubChem Compound | 21156159 | ||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume